molecular formula C8H7BrO2 B046768 3-Bromo-5-methoxybenzaldehyde CAS No. 262450-65-7

3-Bromo-5-methoxybenzaldehyde

Cat. No.: B046768
CAS No.: 262450-65-7
M. Wt: 215.04 g/mol
InChI Key: GCXBEEKTPWZHJN-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxybenzaldehyde (CAS: 262450-65-7) is a halogenated aromatic aldehyde with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.044 g/mol. Key physical properties include a density of 1.5 g/cm³, boiling point of 279.5°C (at 760 mmHg), and flash point of 122.8°C . It is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its methoxy and bromo substituents at the 3- and 5-positions confer unique electronic and steric properties, making it a versatile intermediate in cross-coupling reactions and nucleophilic substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-methoxybenzaldehyde can be synthesized through several methods. One common method involves the bromination of 5-methoxybenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the third position .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve a multi-step process. This can include the initial formation of 5-methoxybenzaldehyde, followed by bromination using bromine or other brominating agents. The reaction conditions are optimized to achieve high yield and purity, often involving the use of solvents and temperature control .

Scientific Research Applications

Antioxidant and Anticancer Activities

Recent studies have demonstrated the potential of 3-Bromo-5-methoxybenzaldehyde as a precursor in the synthesis of compounds with significant antioxidant and anticancer properties. For instance, derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

A study published in MDPI highlighted the synthesis of methylated and acetylated bromophenol derivatives from starting materials that included this compound, revealing their effectiveness against oxidative stress-induced cellular damage .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of derivatives obtained from this compound. Research has indicated that certain compounds derived from this aldehyde can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine atom allows for various substitution reactions, making it useful for creating more complex molecules.

Synthetic Pathways

The compound can be utilized in several synthetic pathways:

  • Coupling Reactions : It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
  • Functionalization : The aldehyde group can be reduced to alcohols or oxidized to carboxylic acids, providing further synthetic versatility.

Material Science

In material science, this compound is explored for its potential use in creating novel polymers and materials with specific electronic properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Polymer Applications

Research indicates that incorporating brominated aromatic compounds into polymer systems can improve flame retardancy and thermal stability, making them suitable for applications in electronics and construction materials.

Case Studies and Research Findings

StudyYearApplicationFindings
MDPI Study on Antioxidants2022Antioxidant ActivityDerivatives showed significant inhibition of cancer cell growth.
Neuroprotective Research2021NeuroprotectionCompounds derived from this aldehyde exhibited protective effects against oxidative damage.
Polymer Synthesis Study2023Material ScienceEnhanced thermal stability and mechanical properties were observed in polymer composites containing this compound.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and methoxy groups influence the compound’s reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 3-bromo-5-methoxybenzaldehyde, highlighting differences in substituents, physical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 262450-65-7 C₈H₇BrO₂ 215.04 -Br (C3), -OCH₃ (C5) Anticancer agents, proteasome inhibitors, coordination chemistry
5-Bromo-2-hydroxy-3-methoxybenzaldehyde 4460-86-0 C₈H₇BrO₃ 231.04 -Br (C5), -OH (C2), -OCH₃ (C3) Spectrophotometric detection of Pb(II)
3,5-Dibromo-2-hydroxybenzaldehyde 90-59-5 C₇H₄Br₂O₂ 279.92 -Br (C3, C5), -OH (C2) Crystal engineering, metal-organic frameworks
3-Bromo-5-trifluoromethoxybenzaldehyde N/A C₈H₄BrF₃O₂ 269.02 -Br (C3), -OCF₃ (C5) Anticancer drug intermediates
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde 2385966-70-9 C₁₅H₁₁BrF₃O₃ 358.15 -Br (C3), -OCH₃ (C5), -OCH₂C₆H₄F (C4) Proteasome inhibition, medicinal chemistry

Biological Activity

3-Bromo-5-methoxybenzaldehyde (C8_8H7_7BrO2_2) is a brominated aromatic aldehyde that has garnered attention due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This compound is structurally related to various phenolic compounds that exhibit significant pharmacological properties. Recent studies have begun to elucidate its biological mechanisms, particularly its effects on oxidative stress and cell viability.

  • Molecular Formula : C8_8H7_7BrO2_2
  • Molecular Weight : 215.04 g/mol
  • CAS Number : 303083-10-5

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to reduce oxidative stress in various cell lines. For instance, it has been shown to ameliorate hydrogen peroxide-induced oxidative damage in HaCaT keratinocyte cells, significantly decreasing reactive oxygen species (ROS) levels and enhancing the expression of antioxidant proteins such as TrxR1 and HO-1 without affecting Nrf2 expression .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving leukemia K562 cells, this compound displayed cytotoxic effects, inducing apoptosis while not significantly altering cell cycle distribution. The compound's mechanism of action appears to involve the induction of apoptosis through intrinsic pathways, which may be linked to its ability to modulate oxidative stress .

Study on Antioxidant and Anticancer Properties

A comprehensive study assessed the biological activity of several bromophenol derivatives, including this compound. The results indicated:

  • Cell Viability : The compound reduced the viability of K562 cells significantly after 24 hours of treatment.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls.
  • Oxidative Stress Modulation : The compound effectively lowered ROS levels in treated cells, suggesting a protective effect against oxidative damage .
CompoundCell LineIC50 (µM)Mechanism
This compoundK562~15Apoptosis induction
Control (Doxorubicin)K5620.5DNA intercalation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-methoxybenzaldehyde, and what are their relative advantages?

  • Methodology :

  • Direct Bromination : Bromination of 5-methoxybenzaldehyde using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) .
  • Ester Hydrolysis : Starting from methyl 2-bromo-5-methoxybenzoate (CAS 35450-36-3), hydrolysis with aqueous NaOH or H₂SO₄ yields the aldehyde .
  • Cross-Coupling : Suzuki-Miyaura coupling using Pd catalysts to introduce bromine at the 3-position of methoxy-substituted benzaldehyde precursors .
    • Considerations : Direct bromination offers high regioselectivity but requires careful control of stoichiometry to avoid di-bromination. Ester hydrolysis is scalable but demands rigorous purification to remove residual acids/bases .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to Br and OCH₃ groups). For example, the methoxy group typically resonates at δ 3.8–4.0 ppm .
  • HPLC/MS : To assess purity and molecular weight (expected [M+H]⁺ = 215.0 for C₈H₇BrO₂) .
  • Melting Point : Compare with literature values (if crystalline) to verify identity .
    • Note : Discrepancies in melting points may arise from polymorphic forms or impurities, necessitating recrystallization in ethanol/water mixtures .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as aldehydes can be irritants .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .
    • Toxicology : Limited acute toxicity data available; assume potential sensitization and handle under ALARA principles .

Advanced Research Questions

Q. How do electronic effects of the bromine and methoxy substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Mechanistic Insights :

  • Bromine : Acts as a strong electron-withdrawing group (EWG), activating the ring for NAS at the 3-position.
  • Methoxy : Electron-donating group (EDG) at the 5-position directs electrophiles to the para position (C-4), creating regioselective challenges.
    • Experimental Design : Use DFT calculations to map electrostatic potentials and validate with kinetic studies (e.g., reaction with amines or thiols) .
    • Contradictions : Conflicting reports on NAS regioselectivity may arise from solvent polarity or competing mechanisms (e.g., radical pathways) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Study : Discrepancies in ¹³C NMR chemical shifts for the aldehyde carbon (δ ~190–195 ppm) may stem from solvent effects or hydrogen bonding.
  • Methodology :

  • Variable Temperature NMR : Assess conformational stability in DMSO-d₆ vs. CDCl₃ .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures of derivatives (e.g., hydrazones) .
    • Data Integration : Cross-reference with databases like PubChem (CID 10437293) to validate assignments .

Q. What role does this compound play in synthesizing heterocyclic compounds?

  • Applications :

  • Triazine Derivatives : React with 2,4,6-trichlorotriazine and phenols to form photoactive intermediates for agrochemicals .
  • Indole Synthesis : Use in Pictet-Spengler reactions to generate brominated indole alkaloids .
    • Optimization : Catalytic systems (e.g., CuI/ligands) improve yields in cross-coupling steps .

Properties

IUPAC Name

3-bromo-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXBEEKTPWZHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442436
Record name 3-Bromo-5-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262450-65-7
Record name 3-Bromo-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262450-65-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 1,3-dibromo-5-methoxybenzene (15 g, 56.40 mmol) in anhydrous Et2O (200 mL) under nitrogen was cooled to −78° C. n-BuLi (38.80 mL of a 1.6 M solution in Et2O, 62.00 mmol) was added dropwise, and the solution was aged at −78° C. for 45 m. To the resulting heterogeneous mixture was added anhydrous DMF (4.78 mL, 62.00 mmol), and the solution was slowly warmed to RT. The mixture was poured into H2O (200 mL), and the aqueous phase was extracted with Et2O (3×125 mL). The combined organic fractions were washed with brine (100 mL) and dried over anhydrous MgSO4. Evaporation of the solvent provided 11.70 g (96%) of 3-bromo-5-methoxybenzaldehyde (115).
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Synthesis routes and methods II

Procedure details

step 2—To a solution of 1,3-dibromo-5-methoxy-benzene (60 g, 0.2256 mol) and anhydrous Et2O (1 L) cooled to −78° C. and maintained under an Ar atmosphere was added dropwise over 30 min n-BuLi (100 mL, 0.2482 mol, 2.5M in hexane). The yellow solution was stirred at −78° C. for 20 min. To the reaction mixture was added dropwise dry DMF (19 mL, 248.2 mmol) over 15 min and the reaction stirred at −78° C. for 10 min before the cooling bath was removed and the reaction allowed to warm to −30° C. over 30 min. The reaction vessel was placed in an ice-water bath and warmed to −10° C. The mixture was slowly added to an ice cold saturated aqueous NH4Cl solution (400 mL). The organic layer was separated and the aqueous phase thrice extracted with Et2O. The combined extracts were washed with water, dried (MgSO4), filtered and evaporated to afford an oil which solidified on standing. The crude product was purified by SiO2 chromatography eluting with a hexane/EtOAc gradient (3 to 5% EtOAc) to afford 3-bromo-5-methoxy-benzaldehyde.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 1,3-dibromo-5-methoxybenzene (5.00 g, 18.8 mmol) in anhydrous diethyl ether (100 mL) was cooled to −78° C. Then a solution of n-butyllithium in hexanes (2.5 M, 8.3 mL, 20.68 mmol) was added drop-wise at −78° C. under nitrogen. After the addition was complete, the reaction was stirred at −78° C. for 45 min. After that time, anhydrous DMF (7.3 mL), 94.0 mmol) was added, the cooling bath was removed and the reaction mixture was allowed to warm to rt. The reaction was diluted with saturated aqueous NH4Cl solution (100 mL) and diethyl ether (100 mL). The organic phase was separated, washed with water, dried over anhydrous Na2SO4 and concentrated under reduced pressure to give 3-bromo-5-methoxybenzaldehyde (3.95 g, 98%) as yellow oil: 1H NMR (400 MHz, CDCl3) δ 9.90 (s, 1H), 7.57-7.60 (m, 1H), 7.31-7.33 (m, 2H), 3.86 (s, 3H).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Bromo-5-methoxybenzaldehyde
3-Bromo-5-methoxybenzaldehyde
3-Bromo-5-methoxybenzaldehyde
3-Bromo-5-methoxybenzaldehyde
3-Bromo-5-methoxybenzaldehyde
3-Bromo-5-methoxybenzaldehyde

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